5-Tert-butyl-2-(propan-2-yloxy)phenol
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Overview
Description
5-Tert-butyl-2-(propan-2-yloxy)phenol is an organic compound with the molecular formula C13H20O2 It is a phenolic compound characterized by the presence of a tert-butyl group and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(propan-2-yloxy)phenol typically involves the alkylation of 5-tert-butyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Tert-butyl-2-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and ligands.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(propan-2-yloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The tert-butyl and isopropoxy groups can influence the compound’s hydrophobic interactions and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the isopropoxy group.
2-tert-Butyl-4-methylphenol: Contains a methyl group instead of an isopropoxy group.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains an aldehyde group instead of an isopropoxy group.
Uniqueness
5-Tert-butyl-2-(propan-2-yloxy)phenol is unique due to the presence of both the tert-butyl and isopropoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-tert-butyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)15-12-7-6-10(8-11(12)14)13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
LVWDGCXOVCDQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
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